
N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide, commonly known as MPIN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug development. MPIN is a small molecule that belongs to the class of isonicotinamide derivatives and has been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
PET Imaging Agents for Alzheimer's Disease The synthesis of carbon-11-labeled isonicotinamides has been explored for potential PET imaging applications in detecting GSK-3 enzyme activity in Alzheimer's disease. These compounds, synthesized from methyl 2-aminoisonicotinate and cyclopropanecarbonyl chloride, have shown promising results in radiochemical yields and specific activity, indicating their potential as PET imaging agents (Gao, Wang, & Zheng, 2017).
Corrosion Inhibition Isonicotinamide derivatives have been investigated for their role as corrosion inhibitors on mild steel in acidic media. These studies have utilized electrochemical, SEM, EDX, and AFM techniques to demonstrate the effectiveness of these inhibitors, showing that they adhere to the Langmuir adsorption isotherm and offer mixed-type inhibition (Yadav et al., 2015).
Xanthine Oxidase Inhibitors Research into N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives has identified their potential as novel xanthine oxidase inhibitors, with implications for therapeutic applications. These compounds have been designed based on structure-based drug design (SBDD) strategies and have demonstrated significant inhibitory potency, highlighting their potential in medical applications (Zhang et al., 2019).
Antimicrobial Agents Synthetic efforts have led to the development of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives with notable antibacterial activity against Staphylococcus aureus and Escherichia coli. This research underscores the antimicrobial potential of isonicotinamide derivatives in pharmaceutical development (Ramachandran, 2017).
Propriétés
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-3-2-12-21(13-17)16-6-4-15(5-7-16)20-18(22)14-8-10-19-11-9-14/h4-11,17H,2-3,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEGLQKXQCUJCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cyclohex-1-en-1-ylethyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2639268.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide](/img/structure/B2639270.png)
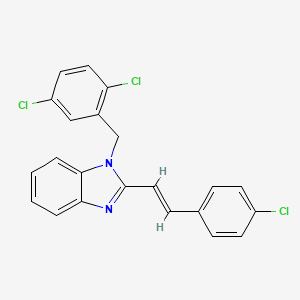

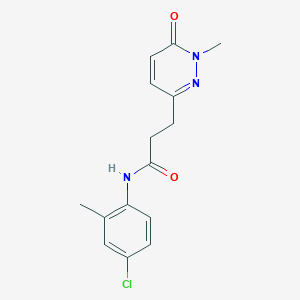

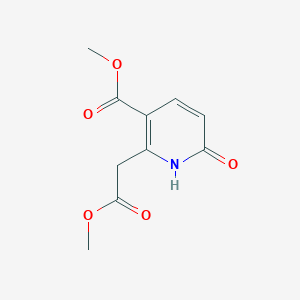
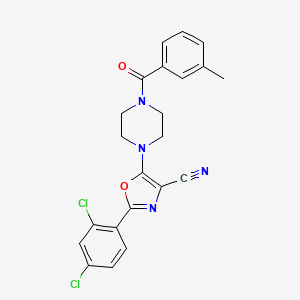
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate](/img/structure/B2639281.png)
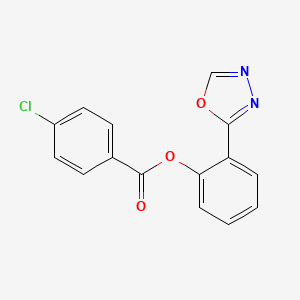
![ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B2639283.png)

![6-ethyl-3-(furan-2-ylmethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2639286.png)
